

Spectroscopic and Synthetic Blueprint of 9-Allylideneaminoacridine: A Technical Guide

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Compound of Interest

Compound Name: 9-Allylideneaminoacridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics and a comprehensive experimental protocol for the synthesis and analysis of **9-allylideneaminoacridine**. While direct experimental data for this specific compound is not readily available in the cited literature, this document extrapolates expected spectroscopic values based on the known properties of 9-aminoacridine derivatives and analogous Schiff bases. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this novel compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of **9-allylideneaminoacridine**. These predictions are based on the analysis of similar compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1', H-8' (Acridine)	8.20 - 8.30	d	~8.5
H-2', H-7' (Acridine)	7.80 - 7.90	t	~7.5
H-3', H-6' (Acridine)	7.60 - 7.70	t	~8.0
H-4', H-5' (Acridine)	8.00 - 8.10	d	~8.0
H-1 (Iminyl)	8.50 - 8.60	d	~5.0
H-2 (Allyl)	6.20 - 6.30	m	-
H-3a (Allyl, trans)	5.40 - 5.50	d	~17.0
H-3b (Allyl, cis)	5.25 - 5.35	d	~10.0

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-9' (Acridine)	155 - 160
C-4a', C-10a' (Acridine)	148 - 150
C-8a', C-9a' (Acridine)	140 - 142
C-1', C-8' (Acridine)	130 - 132
C-4', C-5' (Acridine)	128 - 130
C-2', C-7' (Acridine)	125 - 127
C-3', C-6' (Acridine)	123 - 125
C-1 (Iminyl)	160 - 165
C-2 (Allyl)	135 - 138
C-3 (Allyl)	118 - 120

Table 3: Predicted IR Absorption Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=N (Imine stretch)	1620 - 1640	Medium to Strong
C=C (Aromatic stretch)	1580 - 1600	Medium
C=C (Allyl stretch)	1640 - 1650	Medium
C-H (Aromatic)	3050 - 3100	Medium
C-H (Allyl)	3010 - 3040	Medium
=C-H bend (Allyl)	910 - 990	Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
[M] ⁺ •	Molecular Ion
[M-28] ⁺ •	Loss of C ₂ H ₄ (ethylene)
[M-41] ⁺	Loss of C ₃ H ₅ (allyl group)
[Acridine] ⁺	Acridine cation radical

Experimental Protocols

Synthesis of 9-Allylideneaminoacridine

Materials:

- 9-aminoacridine hydrochloride
- Acrolein
- Anhydrous ethanol
- Triethylamine

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- A solution of 9-aminoacridine hydrochloride (1 equivalent) in anhydrous ethanol is treated with triethylamine (1.1 equivalents) to neutralize the hydrochloride and free the amine.
- The mixture is stirred at room temperature for 30 minutes.
- Acrolein (1.2 equivalents) is added dropwise to the reaction mixture.
- The reaction is refluxed for 4-6 hours, with monitoring by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is redissolved in ethyl acetate and washed with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate.
- Fractions containing the pure product are combined and the solvent is removed to yield **9-allylideneaminoacridine**.

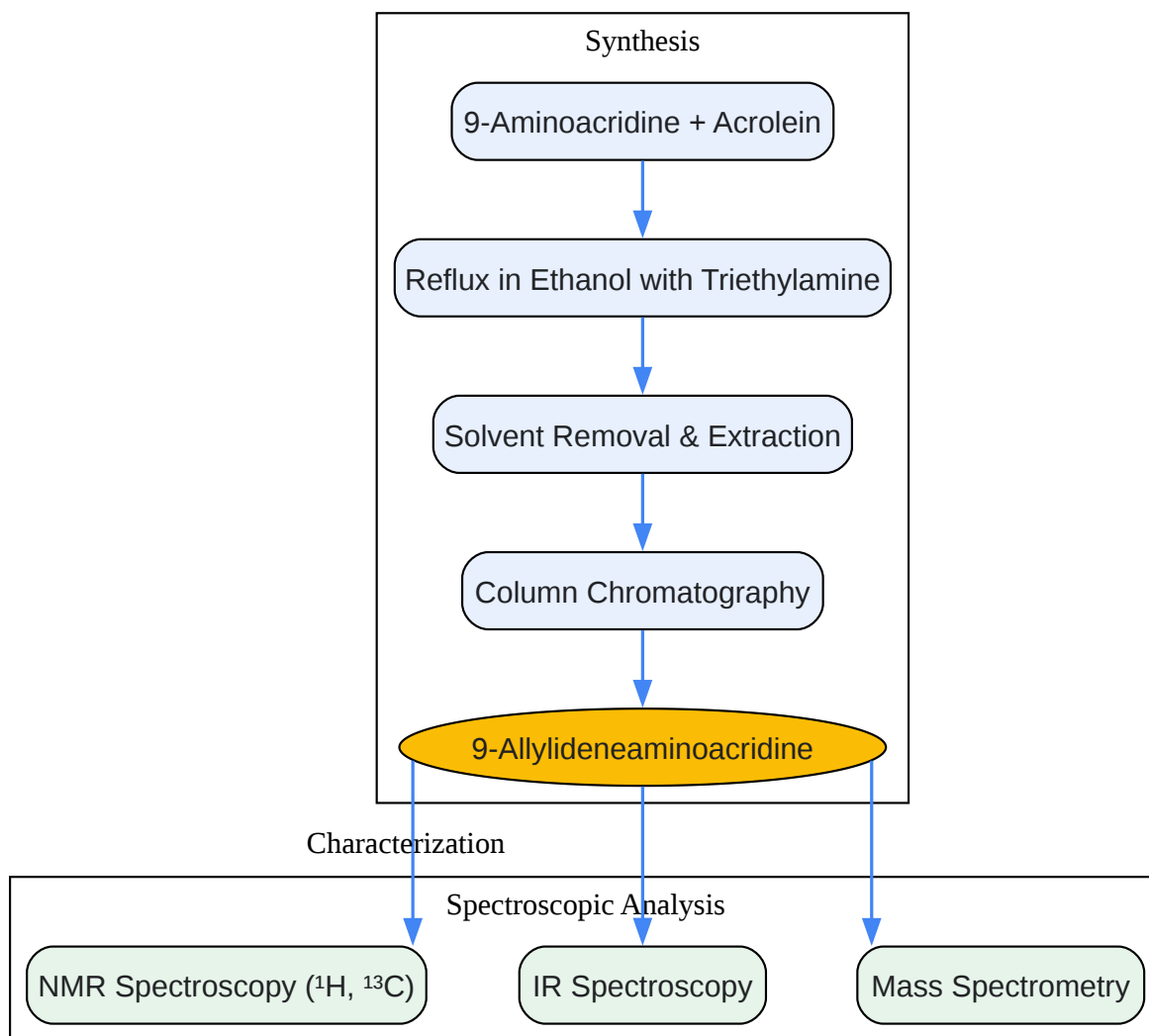
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl

sulfoxide (DMSO- d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate.
- Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations



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